[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone
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Overview
Description
[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, a methoxy group, and a pyrrolidinylsulfonyl group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorophenylpiperazine with a suitable methoxy-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while nucleophilic substitution of the fluorophenyl group may produce various substituted phenyl derivatives .
Scientific Research Applications
[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its activity against certain diseases.
Mechanism of Action
The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating various biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the fluorophenyl and piperazine moieties but differs in its triazinyl and naphthalenyl groups.
2-(4-Fluorophenyl)ethan-1-amine: This compound has a simpler structure with a fluorophenyl group and an ethylamine moiety.
Uniqueness
The uniqueness of [4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26FN3O4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H26FN3O4S/c1-30-20-9-8-17(16-21(20)31(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)19-7-3-2-6-18(19)23/h2-3,6-9,16H,4-5,10-15H2,1H3 |
InChI Key |
WGBKPCTXBQBGBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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